3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide
Description
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, methoxy, pyridine, and benzenesulfonamide groups, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-9-8-16(27(24,25)21-15-7-6-10-20-14-15)13-17(18)19(23)22-11-4-2-3-5-12-22/h6-10,13-14,21H,2-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYMIXCDYZZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the methoxy group and the pyridine moiety. The final step involves the sulfonamide formation through the reaction of the intermediate with a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The azepane ring can be reduced to form a more saturated cyclic amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the azepane ring can produce saturated amines.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the azepane and pyridine moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(pyridin-3-yl)benzenesulfonamide: Lacks the azepane ring, which may affect its biological activity.
3-(azepan-1-ylcarbonyl)-N-(pyridin-3-yl)benzenesulfonamide: Lacks the methoxy group, which may influence its reactivity and interactions.
3-(azepan-1-ylcarbonyl)-4-methoxybenzenesulfonamide: Lacks the pyridine moiety, which can alter its binding properties.
Uniqueness
The presence of the azepane ring, methoxy group, pyridine moiety, and sulfonamide group in 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide makes it unique compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
